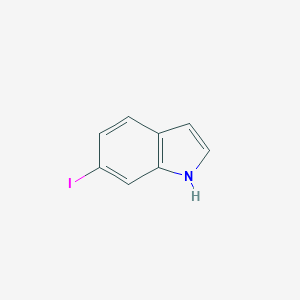

6-碘-1H-吲哚

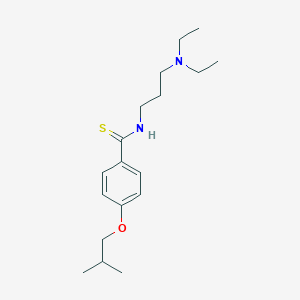

描述

6-Iodo-1H-indole is a derivative of the indole compound, which is a structure of interest due to its presence in various natural products and pharmaceuticals. The indole moiety is a common scaffold in medicinal chemistry, and its derivatives, such as 6-iodo-1H-indole, are often synthesized for their potential biological activities and as intermediates in organic synthesis.

Synthesis Analysis

The synthesis of indole derivatives can be achieved through various methods. One approach involves the reaction of indole-3-carboxyaldehyde with aryl amines in the presence of a catalytic amount of iodine to yield polycyclic structures related to alkaloids like cryptotackieine . Another strategy for synthesizing indole derivatives, such as 6,9-dihydropyrido[1,2-a]indoles, is through a cascade iodocyclization of aryl propargylic alcohols under mild, metal-free conditions, which is environmentally friendly and can give high yields . These methods highlight the versatility of indole chemistry and the potential for creating a variety of indole-based compounds, including 6-iodo-1H-indole.

Molecular Structure Analysis

The molecular structure of indole derivatives can be determined using common analytical methods such as NMR, IR, MS, and X-ray diffraction. For instance, the crystal structure of tert-butyl 6-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate was determined by these methods, and the data were compared with molecular crystal structure predictions made by density functional theory (DFT) . Similarly, novel indole derivatives have been characterized by spectroscopic methods and their structures were analyzed by XRD to determine bond angles, lengths, and specific space groups . These studies are essential for understanding the molecular geometry and electronic structure of indole derivatives, which are crucial for their reactivity and properties.

Chemical Reactions Analysis

Indole derivatives can undergo various chemical reactions, which are important for their functionalization and application in synthesis. For example, the halides obtained from the synthesis of dihalogenated indoles allow for further functional group diversification through palladium-catalyzed coupling reactions . Additionally, the reactivity of indole derivatives can be studied using probes like 6-(difluoromethyl)indole, which can be processed by enzymes such as tryptophan synthase, providing insights into the activation and turnover of indole by this enzyme .

Physical and Chemical Properties Analysis

The physical and chemical properties of indole derivatives can be explored through experimental and computational studies. DFT studies, for instance, can provide insights into the optimized geometry, vibrational analysis, and molecular electrostatic potential (MEP) of these compounds . The frontier molecular orbitals (FMOs) and global reactivity parameters can be estimated to understand the chemical reactivity and stability of the molecules. Additionally, nonlinear optical (NLO) properties can be investigated, which may have implications for high-tech applications . These properties are influenced by the specific substituents on the indole ring and the overall molecular structure.

科研应用

合成应用

6-碘-1H-吲哚及其衍生物在各种化学合成过程中发挥着重要作用。例如,它们通过与内部炔烃相互作用,参与异环和碳环产物的生成,展现出高化学选择性和区域选择性。这表明它们在受控条件下开发复杂分子结构方面的实用性 (Maassarani et al., 1994)。此外,涉及6-碘-1H-吲哚衍生物的2-甲基吲哚的碘胺化反应已经得到发展,展示了该化合物在实现分子双官能化方面的多功能性 (Moriyama et al., 2018)。

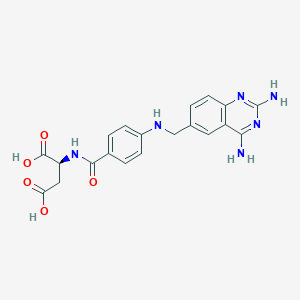

药物化学和生物应用

6-碘-1H-吲哚衍生物以其显著的生物活性而闻名。例如,它们存在于泰国海绵Smenospongia sp.中,并与对肿瘤细胞系的细胞毒活性相关联。这突显了这些化合物在新药物代理的开发中的潜力 (Prawat et al., 2012)。此外,某些吲哚衍生物,包括具有6-碘-1H-吲哚基团的衍生物,已显示出作为微管聚合抑制剂的有希望的结果,表明它们在癌症治疗中的潜力 (Kazan et al., 2019)。

材料科学和环境应用

在材料科学领域,吲哚衍生物,包括含有6-碘-1H-吲哚的衍生物,已被探索其抗菌和抑制藻类的性质。它们已成功地纳入丙烯酸金属盐树脂中,展示出改善的防污能力和自磨光性能,这在海洋涂料和环境应用中非常理想 (Chunhua et al., 2020)。

Safety And Hazards

性质

IUPAC Name |

6-iodo-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6IN/c9-7-2-1-6-3-4-10-8(6)5-7/h1-5,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYFYWUXBZHYQRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CN2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60451352 | |

| Record name | 6-iodo-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60451352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-iodo-1H-indole | |

CAS RN |

115666-47-2 | |

| Record name | 6-Iodo-1H-indole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=115666-47-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-iodo-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60451352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

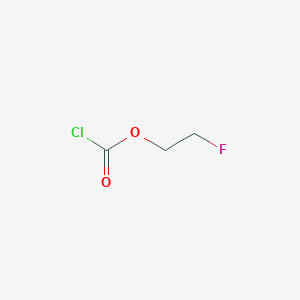

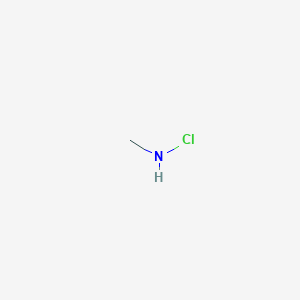

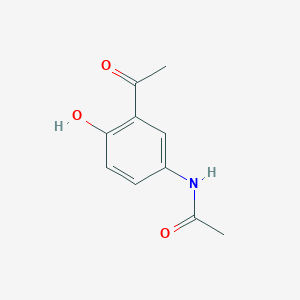

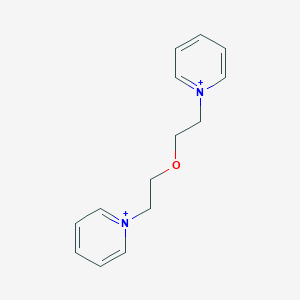

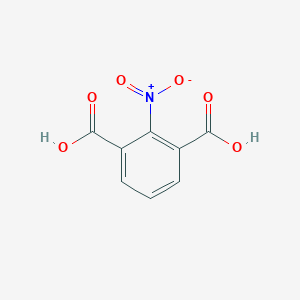

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![N,N'-[Ethane-1,2-diylbis(iminoethane-2,1-diyl)]bishexadecan-1-amide](/img/structure/B105544.png)